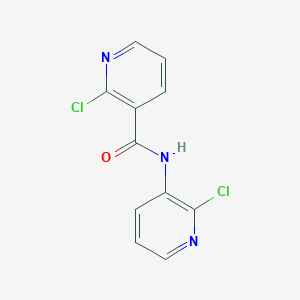

2-氯-N-(2-氯吡啶-3-基)吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

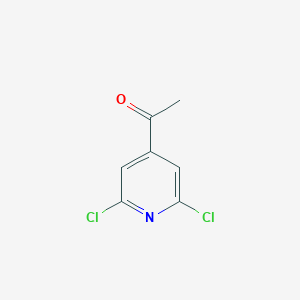

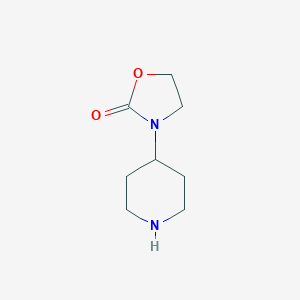

2-Chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide is an organic compound that is widely used in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many natural products. This compound has a wide variety of applications in the field of chemistry, such as catalysis and synthesis. It can also be used in the development of new drugs and pharmaceuticals.

科学研究应用

合成改进

2-氯-N-(2-氯-4-甲基吡啶-3-基)吡啶-3-甲酰胺合成已得到优化,提供了对反应条件的见解,以提高产率和纯度。确定了最佳反应条件,强调了精确反应物比例、温度和反应时间对于实现目标化合物的高产率和纯度水平的重要性 (杨宪松,2007)。

多样的化学合成

对该化合物化学多功能性的研究包括合成了 N-烷基-4-氯-2-吡啶甲酰胺和 2-芳基亚氨基-2,3-二氢吡啶并[3,2-e]-1,3-噻嗪-4-酮。这些合成展示了该化合物作为各种化学反应中前体的灵活性,促进了具有材料科学和药物学潜在应用的新化学实体的开发 (潘青才,2011);(K. 小林等人,2009)。

结构研究

已经对与 2-氯-N-(2-氯吡啶-3-基)吡啶-3-甲酰胺在结构上相关的化合物(例如双[N-(4-氯苯基)吡啶-3-甲酰胺]银(I) 硝酸盐)进行了研究,以了解它们的晶体结构和作为配位化合物的潜力。这些研究揭示了化合物的几何和键合特性,这对于设计金属有机框架和其他复杂材料至关重要 (史春岳等人,2010)。

生物活性研究

对相关化合物生物活性的研究,例如它们的杀菌和抗病毒活性,为开发新的农用化学品和药物提供了有希望的途径。对这些活性的详细研究,包括构效关系,可以为设计具有增强疗效和安全性特征的化合物提供信息 (李等人,2015)。

作用机制

Target of Action

It is known that this compound belongs to the class of organic compounds known as aromatic anilides . These compounds typically interact with various enzymes and receptors in the body, influencing a wide range of biological processes.

Mode of Action

It is known that 2-chloropyridine, a related compound, reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . This suggests that 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

It is known that nicotinamide derivatives, which this compound is a part of, have been investigated for their antibacterial and antibiofilm properties . This suggests that the compound may influence pathways related to bacterial growth and biofilm formation.

Result of Action

Given its potential antibacterial and antibiofilm properties , it can be inferred that the compound may inhibit bacterial growth and disrupt biofilm formation at the molecular and cellular levels.

生化分析

Biochemical Properties

2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing their activity. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular processes .

Cellular Effects

The effects of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly those genes involved in stress responses and metabolic regulation. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism .

Dosage Effects in Animal Models

The effects of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and reduction of oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. The compound can affect metabolic flux and alter the levels of key metabolites, leading to changes in cellular energy balance and redox state .

Transport and Distribution

Within cells and tissues, 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects .

属性

IUPAC Name |

2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O/c12-9-7(3-1-5-14-9)11(17)16-8-4-2-6-15-10(8)13/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSZURRSKMFRSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)

![4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B180328.png)

![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)